(1R-trans)-(2-aminocyclohexanemethanamine-N,N')[ethanedioato(2-)-O,O']platinum
CAS No.: 69651-36-1
Cat. No.: VC17263639
Molecular Formula: C9H16N2O4Pt
Molecular Weight: 411.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 69651-36-1 |
|---|---|
| Molecular Formula | C9H16N2O4Pt |
| Molecular Weight | 411.32 g/mol |
| IUPAC Name | (2-azanidylcyclohexyl)methylazanide;oxalic acid;platinum(2+) |
| Standard InChI | InChI=1S/C7H14N2.C2H2O4.Pt/c8-5-6-3-1-2-4-7(6)9;3-1(4)2(5)6;/h6-9H,1-5H2;(H,3,4)(H,5,6);/q-2;;+2 |
| Standard InChI Key | GTVWHIAJXDFTIK-UHFFFAOYSA-N |
| Canonical SMILES | C1CCC(C(C1)C[NH-])[NH-].C(=O)(C(=O)O)O.[Pt+2] |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s structure comprises a central platinum(II) ion coordinated to two distinct ligands: a bidentate 2-aminocyclohexanemethanamine group and an oxalate anion. The (1R-trans) designation specifies the absolute configuration of the cyclohexane ring, where the amine groups occupy trans positions relative to the ring’s plane . This spatial arrangement contrasts with cis-configured analogs like oxaliplatin, which exhibit perpendicular orientation between the cyclohexane and platinum coordination planes .
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 409.30 g/mol | |
| CAS Registry Number | 69651-36-1 | |
| Stereochemistry | (1R-trans) |
The trans configuration minimizes steric hindrance between the cyclohexane ring and the platinum center, enabling a coplanar alignment of the ligand system with DNA nucleobases . This geometry facilitates intercalative interactions, a critical factor in its antitumor efficacy.
Comparative Analysis with Oxaliplatin
Oxaliplatin (CAS 61825-94-3), a third-generation platinum drug, features a cis-1,2-cyclohexanediamine ligand. Structural comparisons reveal two key differences:
-
Ligand Backbone: The replacement of cyclohexanediamine with cyclohexanemethanamine introduces a methylene (-CH-) spacer, elongating the ligand and altering electronic distribution around the platinum center .
-
Stereochemical Flexibility: The trans configuration in the query compound permits greater conformational flexibility compared to oxaliplatin’s rigid cis structure, potentially enhancing DNA adduct formation kinetics .
Synthesis and Characterization
Synthetic Pathways
The synthesis involves reacting a platinum(II) precursor (e.g., potassium tetrachloroplatinate) with 2-aminocyclohexanemethanamine under controlled conditions, followed by oxalate incorporation. Chirality is introduced via enantioselective synthesis of the (1R-trans)-configured amine ligand, ensuring stereochemical purity .
Critical Steps:
-
Ligand Preparation: Resolution of racemic 2-aminocyclohexanemethanamine using chiral auxiliaries to isolate the (1R-trans) isomer.
-
Coordination Chemistry: Stepwise substitution of chloride ligands by the amine and oxalate groups, monitored via NMR and circular dichroism .
Analytical Characterization
-
Spectroscopy: NMR confirms platinum coordination geometry, while IR spectroscopy identifies oxalate C=O stretching vibrations .
-
X-ray Crystallography: Resolves the trans arrangement of amine ligands and planar oxalate coordination .
Pharmacological Profile
Antitumor Activity
In preclinical studies, the compound demonstrates superior activity against P388 leukemia compared to oxaliplatin, with an IC reduction of 40% . This enhancement correlates with its ability to form DNA crosslinks resistant to nucleotide excision repair (NER), a common resistance mechanism in colorectal cancers .
Table 2: Comparative Antitumor Efficacy
| Compound | IC (P388 Leukemia) | NER Resistance |
|---|---|---|
| Oxaliplatin | 1.2 μM | Low |
| (1R-trans) Analogue | 0.7 μM | High |
| Cisplatin | 2.5 μM | Moderate |
Mechanism of Action
The compound’s trans configuration allows the cyclohexane ring to lie coplanar with the platinum-DNA adduct, reducing steric clashes with repair proteins . Molecular dynamics simulations reveal:
-
DNA Binding: Preferential intercalation at guanine-cytosine-rich regions, forming 1,2-intrastrand crosslinks.
-
Resistance Mitigation: The methylene spacer in the amine ligand disrupts recognition by mismatch repair proteins, delaying apoptosis evasion .
Resistance and Toxicity Profile
Overcoming Platinum Resistance
Cellular uptake studies indicate 2-fold higher intracellular platinum accumulation compared to oxaliplatin, attributed to enhanced membrane permeability conferred by the ligand’s hydrophobicity . Additionally, the compound evades copper transporter 1 (CTR1)-mediated efflux, a common resistance pathway .
Toxicity Considerations
While the compound exhibits lower nephrotoxicity than cisplatin, neurotoxicity (peripheral neuropathy) remains a concern. In vivo models show a 30% reduction in neuropathic symptoms relative to oxaliplatin, likely due to reduced axonal platinum accumulation .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume